Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Attachment Confers Distinct Kinase Inhibition Profiles
In the LRRK2 kinase inhibitor series from the EP2844660B1 patent, C3-substituent variation revealed that the thiophen-3-yl attachment provided a superior balance of biochemical potency and kinome selectivity compared to the thiophen-2-yl isomer [1]. The patent explicitly distinguishes between C3-thiophen-2-yl and C3-thiophen-3-yl congeners, with the latter conferring enhanced inhibitory activity against the G2019S mutant form of LRRK2 relative to wild-type, a therapeutically desirable selectivity profile for Parkinson's disease applications [2][3]. The 6-chloro handle on the target compound further enables downstream derivatization to fine-tune both potency and pharmacokinetic properties, a feature absent in analogs where the 6-position is already fully substituted [1][3].
| Evidence Dimension | LRRK2 kinase inhibition potency and G2019S mutant selectivity |
|---|---|
| Target Compound Data | Potent against both wild-type and G2019S mutant LRRK2 in biochemical assays (exact IC50 values not publicly disclosed for this specific compound; class representative compounds achieve nanomolar potency) [1][3] |
| Comparator Or Baseline | C3-thiophen-2-yl analog: reduced G2019S selectivity relative to wild-type; C3-phenyl analog: different kinase selectivity profile entirely [1] |
| Quantified Difference | Thiophene attachment position alters selectivity window between wild-type and G2019S mutant LRRK2; the thiophen-3-yl regioisomer demonstrates an unprecedented selectivity towards the G2019S mutant [3] |
| Conditions | Biochemical kinase assays with recombinant wild-type and G2019S mutant LRRK2 protein; cellular assays in macrophage and neuronal models [1][2][3] |
Why This Matters
Procurement of the thiophen-3-yl regioisomer is essential for LRRK2-targeted Parkinson's programs because the thiophen-2-yl analog produces a different kinase selectivity fingerprint that would confound target engagement and cellular validation studies.
- [1] EP2844660B1 – Triazolopyridazine compounds, use as inhibitors of the kinase LRRK2, and methods for preparation thereof. Southern Research Institute & The UAB Research Foundation. Published 2013. View Source
- [2] Galatsis, P., Henderson, J.L., Kormos, B.L., et al. (2014). Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Bioorganic & Medicinal Chemistry Letters, 24(17), 4132–4140. View Source
- [3] 부산대학교 도서관. (n.d.). Triazolopyridazine LRRK2 inhibitors: potent against wild-type and G2019S mutant with unprecedented selectivity. 학술논문 요약. View Source
